Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-
Description
Benzoic acid, 3-[[(2-fluorophenyl)sulfonyl]amino]- is a sulfonamide-substituted benzoic acid derivative characterized by a 2-fluorophenylsulfonyl group attached to the amino substituent at the 3-position of the benzoic acid core.
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-11-6-1-2-7-12(11)20(18,19)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJXOUAZDPBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408205 | |
| Record name | Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612041-66-4 | |
| Record name | Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in folate metabolism.
Mode of Action
Sulfonamides are known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is crucial for DNA replication. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting cell growth and division.
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway. By inhibiting dihydropteroate synthase, these compounds prevent the conversion of dihydropteroate to dihydrofolic acid, a precursor to folic acid. This inhibition disrupts DNA synthesis and cell division, leading to the bacteriostatic effect observed with these compounds.
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine.
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in the disruption of DNA synthesis and cell division, leading to a bacteriostatic effect.
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of these compounds, which can influence their absorption and distribution. Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions.
Biological Activity
Benzoic acid derivatives, including 3-[[(2-fluorophenyl)sulfonyl]amino]-, are of significant interest due to their diverse biological activities. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the treatment of inflammatory diseases and as enzyme inhibitors. This article explores the biological activity, mechanisms of action, and related research findings associated with this compound.
Target of Action
Benzoic acid derivatives typically interact with various biological targets, including enzymes and receptors. The specific targets for 3-[[(2-fluorophenyl)sulfonyl]amino]- remain to be fully elucidated, but it is hypothesized that it may inhibit certain enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Mode of Action
The mode of action generally involves the alteration of enzyme function or receptor binding, leading to downstream effects such as reduced inflammation or altered cellular signaling. This compound may exert its effects by competing with natural substrates or by stabilizing inactive forms of enzymes.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not yet well-defined, similar benzoic acid derivatives have been shown to influence multiple pathways depending on their molecular structure and functional groups. These interactions can lead to changes in gene expression and cellular responses.
Pharmacokinetics
Research indicates that benzoic acid derivatives are usually well-absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via urine. The pharmacokinetic profile may vary based on structural modifications, such as the introduction of fluorine atoms which can enhance lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. For instance, compounds structurally similar to 3-[[(2-fluorophenyl)sulfonyl]amino]- have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial effects, particularly against resistant strains .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 3-[[(2-Fluorophenyl)sulfonyl]amino]- | TBD | TBD |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Anti-inflammatory Potential
The anti-inflammatory potential of benzoic acid derivatives has been explored through various in vitro studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response .
Case Studies
- Enzyme Inhibition Studies : A recent investigation assessed the enzyme inhibition capabilities of several benzoic acid derivatives, including 3-[[(2-fluorophenyl)sulfonyl]amino]-. Results indicated that these compounds could effectively inhibit β-lactamases, a common mechanism of antibiotic resistance in bacteria .
- Cytotoxicity Assessments : Another study evaluated the cytotoxic effects of similar compounds on cancer cell lines. The findings suggested that modifications such as sulfonyl groups could enhance cytotoxicity against specific cancer types, indicating a potential dual role in antimicrobial and anticancer applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C13H10FNO4S
- Molecular Weight: 295.29 g/mol
- Purity: Typically around 95%
The compound features a benzoic acid backbone with a sulfonamide functional group, which enhances its biological activity by facilitating interactions with target proteins.
Cancer Treatment
Benzoic acid derivatives have been explored for their ability to inhibit anti-apoptotic proteins in cancer cells. Specifically, compounds that share structural similarities with benzoic acid, including the target compound, have shown promise in targeting proteins like Mcl-1 and Bfl-1, which are overexpressed in various cancers. These proteins play crucial roles in cell survival, making them attractive targets for therapeutic intervention .
Case Study:
A recent study demonstrated that a structurally similar benzoic acid derivative effectively binds to Mcl-1 and Bfl-1 with high selectivity over Bcl-2/Bcl-xL. This binding profile translated into significant anti-cancer activity in lymphoma cell lines, highlighting the potential of benzoic acid derivatives as dual inhibitors .
Pain Management
The compound has also been investigated for its antagonistic activity against TRPM8 channels, which are implicated in cold allodynia—a condition often associated with neuropathic pain. By modulating TRPM8 activity, benzoic acid derivatives may provide relief from chronic pain conditions .
Case Study:
In a neuropathic pain model using rats, compounds similar to benzoic acid were shown to reduce cold allodynia by inhibiting TRPM8 expression in primary afferents. This suggests that benzoic acid derivatives could be developed into effective analgesics for managing neuropathic pain .
Synthesis and Development
The synthesis of benzoic acid, 3-[[(2-fluorophenyl)sulfonyl]amino]- typically involves multi-step chemical reactions that modify the benzoic acid core to introduce the sulfonamide group and fluorinated phenyl substituent. The development of this compound is guided by structure-activity relationship studies that optimize its binding affinity and selectivity for biological targets.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzoic acid, 3-[[(2-fluorophenyl)sulfonyl]amino]- with structurally related sulfonamide-bearing benzoic acid derivatives, focusing on substituent effects, molecular weight, and functional group variations.
Table 1: Comparative Analysis of Key Compounds
*Molecular weight calculated based on formula C₁₃H₁₁FNO₄S.
Substituent Effects on Reactivity and Bioactivity
- Fluorine Substituents: The presence of fluorine in the 2-position (target compound) or 2,6-difluorophenyl () enhances electronegativity and metabolic stability.
- Hydroxyl Groups : The 3-hydroxy substituent in introduces acidity (pKa ~2.77) and hydrogen-bonding capacity, which may influence solubility and binding interactions in biological systems .
- Electron-Withdrawing Groups : Nitro and chloro substituents in ’s compound increase electrophilicity, which could enhance reactivity in substitution reactions or enzyme inhibition .
Physicochemical Properties
- Molecular Weight : The target compound (~295 g/mol) falls within the range of drug-like molecules (typically <500 g/mol), while bulkier derivatives like ’s compound (423 g/mol) may face challenges in bioavailability.
- Polar Surface Area (PSA) : Sulfonamide and carboxylic acid groups contribute to high PSA, suggesting moderate-to-poor blood-brain barrier penetration. For example, ’s analog with a nitroso group has a PSA of 70 Ų, indicating significant polarity .
Key Research Findings
- Structure-Activity Relationships (SAR) : Fluorine and sulfonamide groups are critical for binding to targets like carbonic anhydrases or kinase enzymes. For instance, trifluoromethyl-substituted analogs () exhibit enhanced inhibitory potency due to increased hydrophobic interactions .
- Metabolic Stability : Sulfonamide derivatives like the target compound are generally resistant to oxidative metabolism, as seen in ’s study of benzoic acid metabolites in rabbit blood .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[[(2-fluorophenyl)sulfonyl]amino]benzoic acid?
- Methodology : The compound can be synthesized via sulfonamide bond formation between 2-fluorobenzenesulfonyl chloride and 3-aminobenzoic acid under basic conditions (e.g., using pyridine or triethylamine as a base). Reaction optimization should focus on stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm the presence of the 2-fluorophenyl group (e.g., aromatic splitting patterns) and sulfonamide NH proton (δ ~10-12 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- FT-IR : Identify sulfonamide S=O stretches (~1350-1300 cm⁻¹) and carboxylic acid O-H/N-H stretches.
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What safety protocols are essential for handling this compound?
- Methodology : Based on analogous sulfonamide hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation), researchers should:
- Use PPE (nitrile gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry environment (<25°C) away from oxidizing agents.
- Implement spill containment measures (e.g., inert absorbents like vermiculite) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved during formulation studies?
- Methodology :
- Perform solubility parameter calculations (Hansen parameters) to identify compatible solvents.
- Test solubility in DMSO (polar aprotic) vs. ethyl acetate (non-polar) under controlled temperature (25°C vs. 40°C).
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Cross-validate results with COMSO-RS computational models to predict solvent interactions .
Q. What strategies improve the stability of this compound under physiological pH conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Evaluate pH-dependent degradation (e.g., hydrolysis of sulfonamide at pH <3 or >10).
- Consider prodrug derivatization (e.g., methyl ester protection of the carboxylic acid group) to enhance stability .
Q. How can computational modeling predict its biological activity against target enzymes?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- Use QSAR models to correlate electronic properties (Hammett σ values of the 2-fluorophenyl group) with inhibitory potency.
- Validate predictions with in vitro enzyme assays (IC50 determination) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Methodology :
- Replicate reactions under identical conditions (solvent, catalyst, temperature).
- Analyze byproducts via LC-MS to identify competing pathways (e.g., over-sulfonation).
- Optimize reaction time (e.g., 12-24 hours) and quenching methods to prevent decomposition .
Research Applications
Q. What role does the 2-fluorophenyl group play in modulating drug-likeness?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
